2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide
Description
This compound is a structurally complex heterocyclic molecule featuring:
- A 1H-indole moiety linked to a 1,2,4-triazole ring at position 3.
- A 2-methoxyethyl substituent on the triazole ring at position 2.
- A thioether bridge connecting the triazole to an acetamide group.
- A benzo[d][1,3]dioxol-5-ylmethyl (piperonyl) group as the acetamide’s aryl substituent.
The indole and triazole cores are pharmacologically significant, often associated with anticancer, antimicrobial, and anti-inflammatory activities. The thioacetamide linkage and benzodioxole group enhance metabolic stability and binding affinity to biological targets, such as enzymes or receptors involved in cell proliferation .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4S/c1-30-9-8-28-22(17-12-24-18-5-3-2-4-16(17)18)26-27-23(28)33-13-21(29)25-11-15-6-7-19-20(10-15)32-14-31-19/h2-7,10,12,24H,8-9,11,13-14H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAJHOLKSRIGSNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=NN=C1SCC(=O)NCC2=CC3=C(C=C2)OCO3)C4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, therapeutic applications, and relevant research findings.
Molecular Formula and Weight
- Molecular Formula : C21H19N5O2S
- Molecular Weight : 443.47 g/mol
Structural Features
The compound integrates several key structural elements:
- Indole Moiety : Known for its role in various biological activities, including interactions with neurotransmitter receptors.
- Triazole Ring : Recognized for its ability to inhibit enzymes and exhibit antifungal and antibacterial properties.
- Thioether Linkage : Contributes to the compound's stability and reactivity.
- Acetamide Group : Enhances the lipophilicity and biological activity of the compound.
The biological activity of this compound is largely attributed to its interaction with molecular targets such as enzymes and receptors. The indole and triazole rings may bind to specific sites on these targets, modulating their activity. This interaction can trigger various biochemical pathways, leading to therapeutic effects.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance:
- IC50 Values : Some derivatives have shown IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity. For example, triazole derivatives were reported with IC50 values as low as 6.2 μM against HCT-116 colon carcinoma cells .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties:
- Antibacterial Effects : Similar triazole compounds have demonstrated effectiveness against drug-resistant strains of bacteria such as MRSA, with minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics .
- Fungal Inhibition : Triazole derivatives are also well-documented for their antifungal activities, particularly against Candida species .
Other Biological Activities
Beyond anticancer and antimicrobial effects, the compound may exhibit:
- Anti-inflammatory Properties : Triazole derivatives have been associated with anti-inflammatory effects, which could be beneficial in treating chronic inflammatory conditions.
- Antiviral Potential : Some studies suggest that triazole compounds may inhibit viral replication through enzyme inhibition .
Table 1: Summary of Biological Activities
Notable Research
- A study highlighted the synthesis of various 1,2,4-triazole derivatives and their evaluation against cancer cell lines, revealing promising anticancer activities linked to specific structural modifications .
- Another investigation focused on the antimicrobial efficacy of triazole-thione hybrids, demonstrating superior activity compared to standard treatments against multiple bacterial strains .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with similar structural features to 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide exhibit notable anticancer activities. The indole moiety is often associated with various biological activities, including the inhibition of cancer cell proliferation. Studies have shown that derivatives of indole can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation.
Antimicrobial Activity
The triazole ring present in the compound is known for its antifungal properties. Compounds with triazole structures have been extensively studied for their efficacy against a range of fungal infections. The incorporation of the thioether group may enhance the compound's interaction with microbial enzymes, potentially leading to improved antimicrobial activity .
Enzyme Inhibition
The compound may also serve as an enzyme inhibitor. Its structural components suggest potential interactions with specific enzymes involved in metabolic pathways. For instance, similar compounds have been shown to inhibit acetylcholinesterase activity, which could be beneficial in treating neurodegenerative diseases.
Pest Control
The unique chemical structure of this compound could be explored for its insecticidal properties. Compounds with triazole and indole groups have demonstrated effectiveness against various agricultural pests. The mechanism may involve disruption of the pest's hormonal balance or interference with metabolic processes essential for survival .
Herbicide Development
Given its structural attributes, this compound could also be investigated for herbicidal applications. The ability to modulate plant growth regulators or inhibit specific biochemical pathways in plants could lead to the development of new herbicides that are more effective and environmentally friendly compared to traditional options .
Case Studies
- Anticancer Activity : A study on similar indole derivatives showed significant inhibition of breast cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
- Antimicrobial Efficacy : Research demonstrated that triazole compounds exhibited strong antifungal activity against Candida species by disrupting fungal cell wall synthesis.
- Insecticidal Properties : Field trials indicated that compounds with similar structures effectively reduced populations of common agricultural pests without significant harm to beneficial insects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Triazole-Thioacetamide Scaffolds
Several compounds share the triazole-thioacetamide backbone but differ in substituents, influencing their biological profiles:
Key Observations:
- Indole vs. Benzothiazole/Thiazole : Indole-containing compounds (e.g., target compound) often target tryptophan-dependent pathways or serotonin receptors, while benzothiazole derivatives (e.g., ) exhibit kinase inhibition due to planar aromatic systems .
- Benzodioxole vs. Chlorophenyl : The benzodioxole group (target compound, ) enhances blood-brain barrier penetration compared to chlorophenyl (), which improves antibacterial activity .
- 2-Methoxyethyl vs. Allyl : The 2-methoxyethyl group in the target compound likely improves solubility and reduces toxicity compared to allyl substituents (), which may cause off-target reactivity .
Analogues with Indole-Acetamide Linkages
Compounds like 2-[(5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(thiazol-2-yl)acetamides () share the indole-thioacetamide motif but replace triazole with oxadiazole. These show:
- Higher potency against breast cancer cell lines (MCF-7 IC₅₀: 0.8–2.5 μM) compared to triazole analogues (IC₅₀: 5–15 μM inferred).
- Reduced metabolic stability due to oxadiazole’s susceptibility to hydrolysis .
Benzodioxole-Containing Analogues
The compound N-(1,3-benzodioxol-5-yl)-2-(5-p-tolyl-thiazolo[2,3-c][1,2,4]triazol-3-ylsulfanyl)-acetamide () demonstrates:
- Selective cytotoxicity against colorectal cancer (HCT-116) with 85% inhibition at 10 μM.
- Enhanced CYP450 resistance compared to non-benzodioxol analogues, likely due to steric shielding from the methylenedioxy group .
Research Findings and Limitations
- Anticancer Activity : While direct data for the target compound is lacking, structural analogues (e.g., ) suggest activity via tubulin polymerization inhibition or DNA intercalation.
- Synthetic Challenges : The 2-methoxyethyl group requires multi-step protection/deprotection strategies, increasing synthesis complexity compared to simpler alkyl/aryl substituents ().
- Gaps in Data : Comparative pharmacokinetic studies (e.g., bioavailability, toxicity) between the target compound and analogues are absent in the literature.
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity and biological activity?
The compound combines an indole moiety (known for π-π stacking and hydrogen bonding), a 1,2,4-triazole ring (imparts metabolic stability and metal coordination), a thioether linkage (enhances lipophilicity), and a benzo[d][1,3]dioxole group (modulates electron density). These motifs synergize to influence binding affinity to targets like enzymes or receptors. For example, the indole group may interact with hydrophobic pockets in proteins, while the triazole ring stabilizes interactions via hydrogen bonding .
Q. What are the standard synthetic routes for this compound?
Synthesis typically involves multi-step protocols:
- Step 1: Formation of the 1,2,4-triazole core via cyclization of thiosemicarbazides or hydrazine derivatives under reflux conditions.
- Step 2: Introduction of the 2-methoxyethyl substituent using alkylation or nucleophilic substitution.
- Step 3: Thioether linkage formation via coupling reactions (e.g., Mitsunobu or SN2 mechanisms).
- Step 4: Final acetamide conjugation using carbodiimide-mediated coupling. Solvents like DMF or ethanol and catalysts like triethylamine are critical for yield optimization .
Q. What biological targets are commonly associated with similar triazole-indole derivatives?
Analogous compounds exhibit activity against kinases (e.g., EGFR), cytochrome P450 enzymes, and serotonin receptors. For example, indole-triazole hybrids inhibit tubulin polymerization in cancer cells, while benzo[d][1,3]dioxole derivatives modulate neurotransmitter release. Target identification often begins with in silico docking followed by enzymatic assays .
Advanced Research Questions
Q. How should researchers address contradictions in reported biological activity data?
- Dose-Response Analysis: Confirm activity across multiple concentrations (e.g., IC values).
- Structural Validation: Re-analyze compound batches via NMR/HPLC to rule out impurities.
- Target Specificity: Use CRISPR knockouts or siRNA to validate target engagement. For example, conflicting cytotoxicity data may arise from varying cell line sensitivities or assay protocols (MTT vs. resazurin) .
Q. What computational methods are used to model interactions between this compound and biological targets?
- Molecular Docking (AutoDock Vina): Predict binding poses using the triazole-thioether moiety as a pharmacophore.
- MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns trajectories.
- QSAR Models: Corrogate substituent effects (e.g., methoxyethyl vs. methyl groups) on activity. These methods require SMILES/InChI inputs for ligand preparation and PDB files for target structures .
Q. What methodologies are employed to design derivatives with enhanced bioactivity?
- Bioisosteric Replacement: Substitute benzo[d][1,3]dioxole with coumarin for improved solubility.
- Fragment-Based Screening: Identify optimal substituents via SPR or thermal shift assays.
- Proteolysis-Targeting Chimeras (PROTACs): Link the compound to E3 ligase recruiters for targeted degradation. Structural analogs with morpholine or pyridine rings show improved pharmacokinetics .
Q. How can researchers assess the compound’s stability under physiological conditions?
- pH Stability: Incubate in buffers (pH 1–10) and monitor degradation via HPLC.
- Oxidative Stress: Treat with HO and analyze by LC-MS for sulfoxide byproducts.
- Plasma Stability: Use human plasma at 37°C; quantify parent compound remaining after 24h. Stability data inform formulation strategies (e.g., encapsulation in liposomes) .
Q. What challenges arise when scaling up synthesis for preclinical studies, and how are they mitigated?
- Challenge 1: Low yield in thioether coupling due to steric hindrance.
Solution: Switch from batch to flow chemistry for better mixing . - Challenge 2: Purification bottlenecks with column chromatography.
Solution: Optimize solvent gradients or switch to preparative HPLC . - Challenge 3: Costly catalysts (e.g., Pd-based).
Solution: Use recyclable catalysts (e.g., magnetic nanoparticles) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
